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Compound of Interest

Compound Name: J-104129

Cat. No.: B608162 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, synthesis, and

pharmacological profile of J-104129, a potent and selective muscarinic M3 receptor antagonist.

The information is curated for researchers, scientists, and professionals involved in drug

development and related fields.

Discovery and Pharmacological Profile
J-104129, chemically known as (2R)-N-[1-(4-methyl-3-pentenyl)piperidin-4-yl]-2-cyclopentyl-2-

hydroxy-2-phenylacetamide, was identified through a systematic investigation of 4-

acetamidopiperidine derivatives.[1] The discovery process involved the synthesis and

evaluation of a series of compounds to optimize selectivity for the human muscarinic M3

receptor over the M2 receptor.

The introduction of a hydrocarbon chain of appropriate length at the piperidine nitrogen was a

key structural modification that conferred significant M3 selectivity.[1] Further derivatizations led

to the identification of J-104129 as a highly potent and selective M3 receptor antagonist.

Quantitative Pharmacological Data
The pharmacological activity of J-104129 has been characterized through various in vitro and

in vivo studies. The binding affinities (Ki) at different human muscarinic receptor subtypes and

functional antagonist activity (KB and ED50) are summarized in the table below.
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Receptor Subtype Binding Affinity (Ki) (nM)
Functional Antagonist
Activity

Human M1 19 -

Human M2 490 -

Human M3 4.2

KB (rat trachea): 3.3 nMED50

(ACh-induced

bronchoconstriction in rats):

0.58 mg/kg (oral)

Human M4 Data not available -

Human M5 Data not available -

Data sourced from multiple references.[1][2]

J-104129 exhibits a 120-fold selectivity for the M3 receptor over the M2 receptor.[1] This high

selectivity is a crucial attribute, as antagonism of the M2 receptor is associated with

undesirable cardiovascular side effects. The potent antagonism of the M3 receptor in rat

trachea and the in vivo efficacy in antagonizing acetylcholine-induced bronchoconstriction

highlight its potential as a therapeutic agent for obstructive airway diseases.[1]

Muscarinic M3 Receptor Signaling Pathway
J-104129 exerts its pharmacological effect by antagonizing the muscarinic M3 receptor, a G-

protein coupled receptor (GPCR). The signaling cascade initiated by the activation of the M3

receptor is depicted in the diagram below.
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Caption: Muscarinic M3 Receptor Signaling Pathway Antagonized by J-104129.

Upon binding of the endogenous agonist acetylcholine (ACh), the M3 receptor activates the Gq

protein, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol

4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and

diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the

release of intracellular calcium (Ca²⁺). The elevated cytosolic Ca²⁺, along with DAG-mediated

activation of protein kinase C (PKC), triggers various cellular responses, including smooth

muscle contraction. J-104129, as a competitive antagonist, blocks the binding of ACh to the M3

receptor, thereby inhibiting this signaling cascade.

Synthesis Pathway of J-104129
The synthesis of J-104129 is achieved through a diastereoselective pathway. A key step in this

synthesis is the Michael addition of an enolate generated from a cis-chiral dioxolane to
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cyclopentenone, followed by hydrogenolysis of the resulting enol triflate.

A detailed experimental protocol for the synthesis is provided below, based on published

literature.

Experimental Protocol: Diastereoselective Synthesis
Step 1: Michael Addition and Enol Triflate Formation

A solution of the cis-chiral dioxolane is treated with a strong base, such as lithium

diisopropylamide (LDA), at a low temperature (e.g., -78 °C) in an anhydrous aprotic solvent like

tetrahydrofuran (THF) to generate the corresponding enolate. Cyclopentenone is then added to

the reaction mixture, and the Michael addition is allowed to proceed. Following the addition, an

electrophilic triflating agent, such as N-phenyl-bis(trifluoromethanesulfonimide), is introduced to

trap the resulting enolate as an enol triflate.

Step 2: Hydrogenolysis

The enol triflate is subjected to hydrogenolysis to reduce the carbon-oxygen bond of the triflate

group. This is typically carried out using a palladium catalyst, such as palladium on carbon

(Pd/C), under a hydrogen atmosphere in a suitable solvent like ethanol or ethyl acetate.

Step 3: Hydrolysis

The resulting cyclopentyldioxolane mixture is hydrolyzed to the corresponding carboxylic acid.

This is achieved by treatment with a base, such as sodium hydroxide, in a mixture of water and

an organic solvent like methanol. Acidification of the reaction mixture then yields the carboxylic

acid.

Step 4: Amide Coupling

The synthesized carboxylic acid is coupled with 1-(4-methyl-3-pentenyl)piperidin-4-amine. This

amide bond formation can be achieved using standard peptide coupling reagents, such as

dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in

the presence of a coupling additive like 1-hydroxybenzotriazole (HOBt) in an aprotic solvent

such as dichloromethane (DCM) or dimethylformamide (DMF).
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Step 5: Chiral Resolution (if necessary)

If the synthesis does not yield the desired enantiomer with sufficient purity, a chiral resolution

step may be required. This can be accomplished by forming diastereomeric salts with a chiral

resolving agent and separating them by crystallization, or by using chiral chromatography.

The overall synthetic workflow is illustrated in the following diagram:
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Caption: Key steps in the diastereoselective synthesis of J-104129.
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Experimental Protocols: Key Assays
Radioligand Binding Assay
This protocol outlines the general procedure for determining the binding affinity (Ki) of J-
104129 for muscarinic receptors.

1. Membrane Preparation:

Cells or tissues expressing the target muscarinic receptor subtype are homogenized in a

cold lysis buffer.

The homogenate is centrifuged to pellet the cell membranes.

The membrane pellet is washed and resuspended in an appropriate assay buffer.

2. Competition Binding Assay:

A constant concentration of a suitable radioligand (e.g., [³H]-N-methylscopolamine) is

incubated with the membrane preparation.

Increasing concentrations of the unlabeled competitor ligand (J-104129) are added to the

incubation mixture.

Non-specific binding is determined in the presence of a high concentration of a non-selective

muscarinic antagonist (e.g., atropine).

The mixture is incubated to allow binding to reach equilibrium.

3. Separation of Bound and Free Ligand:

The incubation is terminated by rapid filtration through glass fiber filters, which trap the

membrane-bound radioligand.

The filters are washed with ice-cold buffer to remove unbound radioligand.

4. Quantification:

The radioactivity retained on the filters is measured using a scintillation counter.
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5. Data Analysis:

The concentration of J-104129 that inhibits 50% of the specific binding of the radioligand

(IC50) is determined by non-linear regression analysis of the competition curve.

The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff

equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is

its dissociation constant.

Radioligand Binding Assay Workflow

Membrane Preparation
(Expressing Muscarinic Receptors)

Incubation:
Membranes + Radioligand
+ J-104129 (varying conc.)

Rapid Filtration
(Separates bound from free ligand)

Scintillation Counting
(Measures radioactivity)
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Binding Affinity (Ki) of J-104129
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Caption: General workflow for a radioligand binding assay.

This comprehensive guide provides a detailed overview of the discovery, pharmacological

properties, and synthesis of J-104129, tailored for a scientific audience. The structured data,

detailed protocols, and visual diagrams are intended to facilitate a deeper understanding of this

important M3 selective antagonist.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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